molecular formula C18H17N3O2S B14153230 (2E)-2-[1-(1-oxo-3,4-dihydro-1H-isochromen-3-yl)ethylidene]-N-phenylhydrazinecarbothioamide

(2E)-2-[1-(1-oxo-3,4-dihydro-1H-isochromen-3-yl)ethylidene]-N-phenylhydrazinecarbothioamide

Cat. No.: B14153230
M. Wt: 339.4 g/mol
InChI Key: LVWDGRHUAJXZKL-UDWIEESQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-[1-(1-oxo-3,4-dihydro-1H-isochromen-3-yl)ethylidene]-N-phenylhydrazinecarbothioamide is a complex organic compound with a unique structure that includes an isochromenyl group and a phenylhydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[1-(1-oxo-3,4-dihydro-1H-isochromen-3-yl)ethylidene]-N-phenylhydrazinecarbothioamide typically involves the condensation of 3,4-dihydro-1H-isochromen-1-one with N-phenylhydrazinecarbothioamide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[1-(1-oxo-3,4-dihydro-1H-isochromen-3-yl)ethylidene]-N-phenylhydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The phenylhydrazinecarbothioamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

(2E)-2-[1-(1-oxo-3,4-dihydro-1H-isochromen-3-yl)ethylidene]-N-phenylhydrazinecarbothioamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: Research is ongoing to explore its potential as an anti-cancer or anti-inflammatory agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which (2E)-2-[1-(1-oxo-3,4-dihydro-1H-isochromen-3-yl)ethylidene]-N-phenylhydrazinecarbothioamide exerts its effects involves interaction with specific molecular targets. The isochromenyl group may interact with enzymes or receptors, while the phenylhydrazinecarbothioamide moiety could modulate biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthoic acid: Shares structural similarities with the isochromenyl group.

    (-)-Carvone: A natural compound with a similar carbonyl group.

Uniqueness

(2E)-2-[1-(1-oxo-3,4-dihydro-1H-isochromen-3-yl)ethylidene]-N-phenylhydrazinecarbothioamide is unique due to its combination of an isochromenyl group and a phenylhydrazinecarbothioamide moiety, which imparts distinct chemical and biological properties not found in similar compounds.

This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H17N3O2S

Molecular Weight

339.4 g/mol

IUPAC Name

1-[(E)-1-(1-oxo-3,4-dihydroisochromen-3-yl)ethylideneamino]-3-phenylthiourea

InChI

InChI=1S/C18H17N3O2S/c1-12(20-21-18(24)19-14-8-3-2-4-9-14)16-11-13-7-5-6-10-15(13)17(22)23-16/h2-10,16H,11H2,1H3,(H2,19,21,24)/b20-12+

InChI Key

LVWDGRHUAJXZKL-UDWIEESQSA-N

Isomeric SMILES

C/C(=N\NC(=S)NC1=CC=CC=C1)/C2CC3=CC=CC=C3C(=O)O2

Canonical SMILES

CC(=NNC(=S)NC1=CC=CC=C1)C2CC3=CC=CC=C3C(=O)O2

solubility

16.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.